molecular formula C14H25N3O B13109360 N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B13109360
M. Wt: 251.37 g/mol
InChI Key: IXGBSMVWRIFKCY-UHFFFAOYSA-N
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Description

N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.

Preparation Methods

The synthesis of N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be achieved through several synthetic routes. One common method involves the intramolecular heterocyclization of N-substituted pyrroles with a carbonyl group in the second position . This reaction typically employs hydrazine hydrate as a reagent, resulting in the formation of the desired pyrrolopyrazine derivative . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, carbonyl compounds, and electrophilic reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Comparison with Similar Compounds

N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share the pyrrolopyrazine scaffold but may differ in their substituents and biological activities . For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives . The unique structural features and biological activities of this compound make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H25N3O

Molecular Weight

251.37 g/mol

IUPAC Name

N-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

InChI

InChI=1S/C14H25N3O/c18-14(15-12-5-2-1-3-6-12)17-10-9-16-8-4-7-13(16)11-17/h12-13H,1-11H2,(H,15,18)

InChI Key

IXGBSMVWRIFKCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN3CCCC3C2

Origin of Product

United States

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